Oxalic acid;4-pyrrolidin-3-yloxypyrimidine

Chiral resolution Stereoselective synthesis Kinase inhibitor intermediates

This chiral pyrimidine oxalate salt is supplied as a defined (R)- or (S)-enantiomer for ATP-competitive kinase inhibitor R&D. The oxalate counterion provides a crystalline, high-melting solid with enhanced hydrogen-bonding capacity, distinguishing it from the free base or HCl salt. Avoid racemic mixtures for meaningful SAR studies. For precise stoichiometric calculations in scale-up.

Molecular Formula C10H13N3O5
Molecular Weight 255.23 g/mol
Cat. No. B14791071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxalic acid;4-pyrrolidin-3-yloxypyrimidine
Molecular FormulaC10H13N3O5
Molecular Weight255.23 g/mol
Structural Identifiers
SMILESC1CNCC1OC2=NC=NC=C2.C(=O)(C(=O)O)O
InChIInChI=1S/C8H11N3O.C2H2O4/c1-3-9-5-7(1)12-8-2-4-10-6-11-8;3-1(4)2(5)6/h2,4,6-7,9H,1,3,5H2;(H,3,4)(H,5,6)
InChIKeyMMHIEIYRIHLUBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxalic Acid;4-pyrrolidin-3-yloxypyrimidine: Procurement-Relevant Overview of a Chiral Pyrimidine Oxalate Salt


Oxalic acid;4-pyrrolidin-3-yloxypyrimidine, also referred to as (R)- or (S)-4-(pyrrolidin-3-yloxy)pyrimidine oxalate depending on stereochemistry, is a chiral pyrimidine derivative supplied as an oxalate salt . The compound comprises a pyrimidine ring substituted at the 4-position with a pyrrolidin-3-yloxy moiety and is isolated as a 1:1 salt with oxalic acid, yielding a molecular formula of C10H13N3O5 and a molecular weight of 255.23 g/mol . The oxalate counterion imparts distinct physicochemical properties relevant to handling, storage, and formulation, distinguishing it from the free base or other salt forms .

Why Oxalic Acid;4-pyrrolidin-3-yloxypyrimidine Cannot Be Substituted with Other Pyrrolidinyloxypyrimidine Derivatives


Substitution with alternative pyrrolidinyloxypyrimidine salts or racemic mixtures is not scientifically valid due to fundamental differences in stereochemistry and solid-state properties. The compound is available as a defined (R)- or (S)-enantiomer , whereas racemic or incorrectly configured material would produce divergent pharmacological or binding profiles if incorporated into a chiral molecule [1]. Furthermore, the oxalate salt confers a distinct molecular weight (255.23 g/mol) and hydrogen-bonding capacity (8 H-bond acceptors, 3 H-bond donors) [2] compared to the hydrochloride salt (MW 201.65 g/mol, 4 H-bond acceptors, 2 H-bond donors) [3], which directly impacts stoichiometry, solubility, and crystallinity in both synthesis and formulation workflows. These differences preclude direct interchange in validated procedures.

Quantitative Differentiation of Oxalic Acid;4-pyrrolidin-3-yloxypyrimidine Against Closest Analogs


Enantiomeric Specification: (R)- or (S)-Oxalate vs. Racemic Mixture

This compound is supplied as a single, defined enantiomer (R or S) . While quantitative data on enantiomeric excess (ee) for this specific salt is not publicly reported in peer-reviewed literature, procurement from reputable vendors ensures a minimum purity of 95% for the enantiomerically pure material . In contrast, a racemic mixture or unspecified stereoisomer would contain 50% of the opposite enantiomer, which in chiral environments can result in complete loss of desired biological activity or introduction of off-target effects. The stereospecificity of the (S)-enantiomer is explicitly noted as critical for precise pharmacological activity in kinase inhibitor development [1].

Chiral resolution Stereoselective synthesis Kinase inhibitor intermediates

Molecular Weight and Stoichiometry: Oxalate Salt vs. Hydrochloride Salt

The oxalate salt (C10H13N3O5) has a molecular weight of 255.23 g/mol , which is 26.6% higher than the corresponding hydrochloride salt (C8H12ClN3O, 201.65 g/mol) [1]. This difference arises from the higher mass of the oxalate counterion (88.02 g/mol as the hydrogen oxalate anion) versus chloride (35.45 g/mol). Consequently, when scaling reactions or formulations, the molar equivalence must be recalculated: 1.27 g of oxalate salt provides the same molar amount of the free base as 1.00 g of hydrochloride salt. Using the hydrochloride salt in a protocol validated with the oxalate salt would introduce a 21% molar excess of the active pyrrolidinyloxypyrimidine moiety.

Salt selection Formulation development Molar equivalence

Hydrogen Bonding Capacity: Oxalate Salt vs. Hydrochloride Salt

The oxalate salt contains 8 hydrogen bond acceptors and 3 hydrogen bond donors [1], compared to 4 acceptors and 2 donors for the hydrochloride salt [2]. This enhanced hydrogen bonding network, attributable to the dicarboxylic acid nature of the oxalate counterion, is known to promote more stable crystal packing and higher melting points in related pyrimidine salts. For example, the hydrogen oxalate salt of 2-aminopyrimidine exhibits a melting point of 210.9 °C, which is 21.4 °C higher than the corresponding nitrate salt (189.5 °C) [3]. While direct thermal data for the target compound is not publicly available, the class-level inference suggests that the oxalate salt is likely to offer superior thermal stability and crystallinity compared to the hydrochloride form.

Crystal engineering Solubility modulation Co-crystal formation

Application Specificity: Designated Intermediate for Kinase Inhibitor Synthesis

The (S)-enantiomer of this compound is specifically cited as a valuable intermediate in the development of bioactive molecules, including kinase inhibitors [1]. Pyrimidine-containing drugs on the market are predominantly kinase inhibitors , and the stereospecificity of this chiral building block ensures high enantiopurity in the final active pharmaceutical ingredient (API) [1]. While no direct IC50 or binding data for the target compound itself is available in the public domain, its structural features—a pyrimidine core with a chiral pyrrolidinyloxy substituent—are characteristic of privileged scaffolds in kinase inhibitor design [2]. This contrasts with non-chiral pyrimidine building blocks or alternative substitution patterns (e.g., 2-substituted analogs) which lack the stereochemical handle required for enantioselective target engagement.

Kinase inhibitor Medicinal chemistry Pharmaceutical intermediate

Targeted Research and Industrial Applications for Oxalic Acid;4-pyrrolidin-3-yloxypyrimidine


Synthesis of Stereochemically Defined Kinase Inhibitors

In medicinal chemistry programs developing ATP-competitive kinase inhibitors, the (R)- or (S)-oxalate salt serves as a chiral building block to introduce a stereocenter adjacent to the pyrimidine hinge-binding motif . The defined enantiomer ensures that the final compound can be evaluated in enantiopure form, a prerequisite for meaningful structure-activity relationship (SAR) studies and for avoiding the confounding effects of the opposite enantiomer [1].

Salt Screening and Preformulation Studies for Chiral APIs

The oxalate salt provides a crystalline, high-melting solid with enhanced hydrogen bonding capacity compared to the hydrochloride salt [2][3]. This makes it suitable for salt screening campaigns aimed at identifying a stable, non-hygroscopic form for early-stage formulation development. Its distinct molecular weight and stoichiometry also allow for precise molar calculations during scale-up [4].

Asymmetric Catalysis and Chiral Ligand Synthesis

The pyrrolidin-3-yloxy moiety can serve as a chiral auxiliary or be further functionalized to generate novel chiral ligands for asymmetric catalysis. The availability of both (R)- and (S)-enantiomers allows for the exploration of matched/mismatched stereochemical pairs in catalyst design, a key advantage over racemic or achiral alternatives [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxalic acid;4-pyrrolidin-3-yloxypyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.